molecular formula C13H23N3O B8111789 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One

6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One

Cat. No.: B8111789
M. Wt: 237.34 g/mol
InChI Key: AWZLBGULKNFWHA-UHFFFAOYSA-N
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Description

6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[45]Decan-10-One is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas such as antimicrobial and anticancer therapies.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds with different substituents, such as:

  • 6-Allyl-9-Methyl-2,6,9-Triazaspiro[4.5]Decan-10-One
  • 6-Allyl-9-Ethyl-2,6,9-Triazaspiro[4.5]Decan-10-One

Uniqueness

What sets 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One apart is its specific combination of allyl and isopropyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

9-propan-2-yl-6-prop-2-enyl-2,6,9-triazaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-4-7-15-8-9-16(11(2)3)12(17)13(15)5-6-14-10-13/h4,11,14H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZLBGULKNFWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(C2(C1=O)CCNC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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